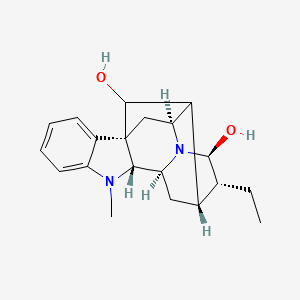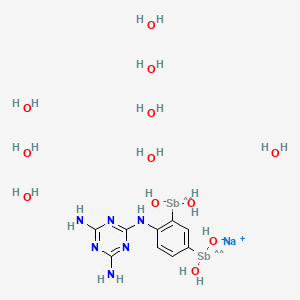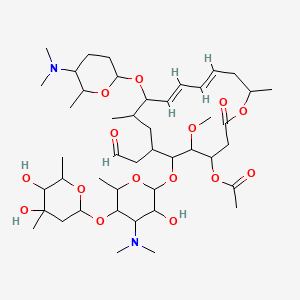![molecular formula C48H93NO8 B1239566 N-[(E,2S,3R)-3-hydroxy-1-[(2R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]tetracosanamide](/img/structure/B1239566.png)
N-[(E,2S,3R)-3-hydroxy-1-[(2R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]tetracosanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of glucosylceramide (d18:1/24:0) involves the synthesis of ceramide followed by glycosylation. Ceramide is synthesized through the condensation of sphingosine and a fatty acid. The glycosylation step involves the addition of glucose to the ceramide molecule, typically using glucosyltransferase enzymes under specific conditions .
Industrial Production Methods: Industrial production of glucosylceramide (d18:1/24:0) often involves biotechnological methods, including the use of genetically modified microorganisms to produce the necessary enzymes for synthesis. These methods ensure high yield and purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions: Glucosylceramide (d18:1/24:0) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for specific applications .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and application .
Major Products Formed: The major products formed from these reactions include modified glucosylceramides with different functional groups, which can be used in various scientific and industrial applications .
Aplicaciones Científicas De Investigación
Glucosylceramide (d18:1/24:0) has a wide range of scientific research applications. In chemistry, it is used as a standard for hydrophilic interaction chromatography-based liquid chromatography mass spectroscopy. In biology, it plays a role in cell signaling and membrane structure. In medicine, it is studied for its potential role in cancer metastasis and other diseases. In industry, it is used in the production of various biotechnological products .
Mecanismo De Acción
The mechanism of action of glucosylceramide (d18:1/24:0) involves its role in cell signaling pathways. It interacts with specific proteins and receptors on the cell membrane, leading to the activation of signaling pathways such as the Wnt/β-catenin pathway. This interaction promotes processes like epithelial-mesenchymal transition, which is crucial in cancer metastasis .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to glucosylceramide (d18:1/24:0) include glucosylceramide (d18:1/22:0) and glucosylceramide (d18:1/24:1(15Z)). These compounds share similar structures but differ in the length and saturation of the fatty acid chain .
Uniqueness: Glucosylceramide (d18:1/24:0) is unique due to its specific fatty acid chain length and saturation, which influence its biological activity and interactions with cellular components. This uniqueness makes it particularly valuable in specific research and industrial applications .
Propiedades
Fórmula molecular |
C48H93NO8 |
|---|---|
Peso molecular |
812.3 g/mol |
Nombre IUPAC |
N-[(E,2S,3R)-3-hydroxy-1-[(2R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]tetracosanamide |
InChI |
InChI=1S/C48H93NO8/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-38-44(52)49-41(40-56-48-47(55)46(54)45(53)43(39-50)57-48)42(51)37-35-33-31-29-27-25-16-14-12-10-8-6-4-2/h35,37,41-43,45-48,50-51,53-55H,3-34,36,38-40H2,1-2H3,(H,49,52)/b37-35+/t41-,42+,43+,45+,46?,47?,48+/m0/s1 |
Clave InChI |
POQRWMRXUOPCLD-AAAFHMTMSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCCCCCCCCCCCC)O |
SMILES isomérico |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1C(C([C@@H]([C@H](O1)CO)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCCCCCCCCCCCC)O |
Descripción física |
Solid |
Solubilidad |
Insoluble |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



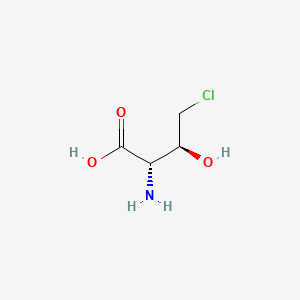
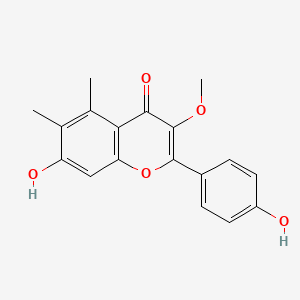
![3-hydroxy-2-phenylpropanoic acid [(5R)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl] ester](/img/structure/B1239490.png)

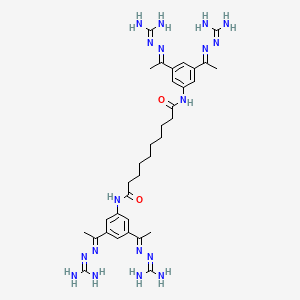
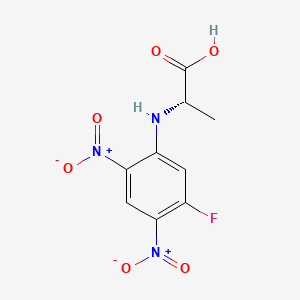
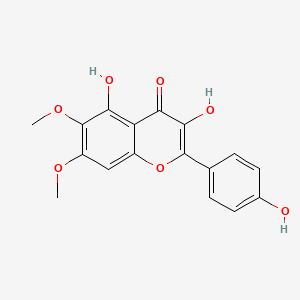
![(2R,3S)-3,5,7-trihydroxy-2-[3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one](/img/structure/B1239495.png)
![N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-1-methyl-6-oxopyridine-3-carboxamide](/img/structure/B1239496.png)

